Product packaging for 3-amino-4-phenyl-4H-1,2-oxazol-5-one(Cat. No.:CAS No. 2510-30-7)

3-amino-4-phenyl-4H-1,2-oxazol-5-one

Cat. No.: B12893211
CAS No.: 2510-30-7
M. Wt: 176.17 g/mol
InChI Key: FNISBBXHNUXQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-amino-4-phenyl-4H-1,2-oxazol-5-one is a heterocyclic compound of significant interest in medicinal and synthetic chemistry. As a functionalized oxazol-5(4H)-one (azlactone), it serves as a versatile precursor for the synthesis of diverse molecular structures, including novel amino acid analogs and complex heterocyclic systems like pyridin-2(1H)-ones and triazinones . The 1,2-oxazole core is a recognized pharmacophore found in compounds with a broad spectrum of biological activities . This compound is particularly valued as a building block in organic synthesis. Its structure allows for various chemical modifications, making it useful for creating DNA-encoded libraries or for use in the development of peptidomimetics . Researchers utilize this scaffold to explore new chemical space in the search for bioactive molecules. Oxazolone and 1,2-oxazole derivatives have been investigated for their potential in numerous therapeutic areas, which may include antimicrobial, anti-inflammatory, and anticancer research, based on the activities observed in closely related analogues . This product is labeled with the following identifier for illustrative purposes: CAS 155527-97-2 . Handling Note: For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B12893211 3-amino-4-phenyl-4H-1,2-oxazol-5-one CAS No. 2510-30-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2510-30-7

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-amino-4-phenyl-4H-1,2-oxazol-5-one

InChI

InChI=1S/C9H8N2O2/c10-8-7(9(12)13-11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11)

InChI Key

FNISBBXHNUXQJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=NOC2=O)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Amino 4 Phenyl 4h 1,2 Oxazol 5 One

Classical Synthetic Routes to 4H-1,2-Oxazol-5-one Scaffolds

Traditional methods for constructing heterocyclic compounds remain fundamental in organic synthesis. For the oxazolone (B7731731) family, several classical routes have been established, providing reliable access to these important molecular frameworks.

Erlenmeyer-Plöchl Reaction and its Adaptations

The Erlenmeyer-Plöchl reaction, first described in 1893, is a cornerstone for the synthesis of 2-phenyl-5(4H)-oxazolones, also known as azlactones. biointerfaceresearch.com This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride and a mild base like sodium acetate. biointerfaceresearch.comwikipedia.org The process consists of two main parts: the initial cyclization and dehydration of the N-acylglycine to form the oxazolone intermediate, followed by a condensation reaction with the aldehyde. biointerfaceresearch.com

The general mechanism proceeds via the formation of an oxazolone from the N-acyl glycine, which then acts as the active methylene component in a subsequent Perkin-type condensation with an aromatic aldehyde. wikipedia.org A typical procedure involves heating a mixture of hippuric acid, an aromatic aldehyde, acetic anhydride, and sodium acetate. sci-hub.se For instance, the synthesis of (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one is achieved by heating p-nitrobenzaldehyde, hippuric acid, sodium acetate, and acetic anhydride in a boiling water bath, yielding the product in as little as 15 minutes with yields up to 97%. sci-hub.se

Over the years, numerous adaptations have been developed to improve yields, broaden the substrate scope, and create milder reaction conditions. These adaptations include the use of different bases such as potassium phosphate (K3PO4) and calcium acetate, as well as various catalysts like iodine (I2) and ruthenium chloride (RuCl3). sci-hub.se

Cyclocondensation Reactions from Precursors

The most direct and common route to the 4H-1,2-oxazol-5-one (or isoxazol-5(4H)-one) core is the one-pot, three-component cyclocondensation reaction. This method typically involves the reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride. niscpr.res.inclockss.orgmdpi.com

This reaction is highly versatile and can be performed under various conditions, often in green solvents like water. niscpr.res.inmdpi.com The proposed mechanism begins with the formation of an enolate from the β-ketoester, which then attacks the aldehyde. Subsequent reaction with hydroxylamine leads to the formation of an oxime intermediate, which undergoes intramolecular cyclization and dehydration to yield the final 3,4-disubstituted isoxazol-5(4H)-one product. clockss.org A wide variety of catalysts have been employed to facilitate this transformation, which is discussed in section 2.2.1.

Multistep Synthesis from Amino Acids or Glycine Derivatives

The synthesis of the related 1,3-oxazol-5-one scaffold can be initiated from amino acids or their derivatives. N-acylated glycine derivatives are key precursors for methods like the Erlenmeyer-Plöchl reaction. nih.gov The synthesis of these precursors constitutes the initial step in a multistep sequence. For example, 2-(4-(phenylsulfonyl)benzamido)acetic acid can be prepared and subsequently reacted with an aromatic aldehyde in the presence of acetic anhydride and sodium acetate to yield the corresponding 4-arylidene-2-phenyloxazol-5(4H)-one. nih.gov This cyclocondensation of the pre-formed N-acylated glycine derivative is a reliable and widely used strategy. nih.gov

Modern and Sustainable Synthetic Approaches

Catalytic Synthesis

Catalysis is central to modern synthetic strategies for isoxazol-5(4H)-ones, particularly for the three-component cyclocondensation reaction. A diverse range of catalysts has been shown to be effective, offering green and efficient alternatives to traditional methods. While the user prompt mentioned palladium-catalyzed methods, the reviewed literature primarily highlights other catalytic systems for the formation of the isoxazolone ring.

Organocatalysts such as 2-aminopyridine and 4-(dimethylamino)pyridine (DMAP) have been successfully employed. clockss.orgtandfonline.com Simple and inexpensive bases like sodium malonate have also been used to catalyze the reaction efficiently in water at room temperature. niscpr.res.in Furthermore, sustainable solid-supported catalysts, such as propylamine-functionalized cellulose, have been developed, allowing for easy separation and potential recycling while promoting the reaction in environmentally friendly solvents like water. mdpi.comresearchgate.net

The table below summarizes the performance of various catalysts in the three-component synthesis of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
None-Water80120 min5 clockss.org
2-Aminopyridine10Water8030 min92 clockss.org
Sodium Malonate10Water2515 min96 niscpr.res.in
DMAP8H₂O/EtOH8035 min90 tandfonline.com
Cell-Pr-NH₂- (14 mg)WaterRT25 min95 mdpi.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, known for its ability to dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions compared to conventional heating methods. nveo.org This technology has been successfully applied to the synthesis of both isoxazole and oxazolone derivatives.

For instance, the synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones can be achieved by irradiating a mixture of hippuric acid and an aryl aldehyde in acetic anhydride for just 4-5 minutes, resulting in yields of 70-75% without any catalyst. biointerfaceresearch.com Similarly, the synthesis of isoxazole derivatives has been shown to be highly efficient under microwave conditions. The 1,3-dipolar cycloaddition reaction to form isoxazolines, a related core structure, saw a yield improvement from 34% (in 110 min) with conventional heating to 70% (in 10 min) under microwave irradiation. mdpi.com The cyclization of 2-chloroquinoline-3-carbaldehydes with hydroxylamine to form isoxazolo[5,4-b]quinolines is also significantly accelerated by microwave heating.

The following table compares conventional and microwave-assisted methods for representative syntheses.

Product TypeMethodReaction TimeYield (%)Reference
Isoxazoline derivativeConventional Heating110 min34 mdpi.com
Microwave-Assisted10 min70
Isoxazolo[5,4-b]quinolineConventional (RT)20-60 minModerate
Microwave-Assisted45 secGood
5-Substituted OxazoleMicrowave-Assisted8 min96 nih.gov

Solvent-Free Methods

The development of solvent-free reaction conditions aligns with the principles of green chemistry by reducing waste and minimizing the use of hazardous organic solvents. In the synthesis of oxazolone derivatives, solventless methods often involve heating the reactants together, sometimes in the presence of a catalyst.

One approach involves the reaction of azlactones with enamines by heating them at 180°C for 1.5 hours without any solvent. nih.gov This high-temperature condensation effectively yields tetrahydropyridine-3-carboxylates, demonstrating the utility of solvent-free conditions for derivatization. nih.gov Another study on the three-component synthesis of isoxazol-5(4H)-ones investigated a solventless approach but found that it resulted in a low yield of the desired product compared to reactions conducted in a solvent. niscpr.res.in

These findings suggest that while solvent-free methods are feasible, their efficiency is highly dependent on the specific substrates and reaction type, often requiring optimization of temperature and reaction time to achieve satisfactory yields.

Table 1: Comparison of Solvent-Free vs. Solvent-Based Oxazolone Synthesis

Method Reactants Conditions Product Yield Reference
Solvent-Free Azlactone, Enamine 180°C, 1.5 h Ethyl cis-2-methyl-6-oxo-4-phenyl-5-[(phenylcarbonyl)-amino]-1,4,5,6-tetrahydropyridine-3-carboxylate 58% nih.gov
Solvent-Free Benzaldehyde, Hydroxylamine hydrochloride, Ethyl acetoacetate, Catalyst Not specified 4-arylidene-isoxazole-5(4H)-one Low niscpr.res.in

Green Chemistry Principles in Oxazolone Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of isoxazol-5-one derivatives to promote sustainability and reduce environmental impact. nih.gov A major focus has been the replacement of conventional toxic organic solvents with environmentally benign alternatives like water. nih.gov

Several green methodologies have been successfully developed:

Aqueous Medium: Water has been employed as a green reaction medium for the three-component cyclocondensation of aryl/heteroaryl aldehydes, hydroxylamine hydrochloride, and β-ketoesters. niscpr.res.in Using catalysts like sodium malonate or a g-C3N4·OH nanocomposite, these reactions can proceed efficiently at room temperature, offering high yields and easy workup. nih.govniscpr.res.in

Bio-based Solvents: A 50 wt% aqueous solution of gluconic acid (GAAS) has been utilized as a recyclable, bio-based green solvent and catalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.net This medium can be reused multiple times without a significant loss in efficacy. researchgate.net

Alternative Energy Sources: Natural sunlight has been harnessed as a clean, cheap, and readily available energy source for the synthesis of 4-arylidene-isoxazole-5(4H)-ones. semnan.ac.ir When conducted in water, this method proceeds rapidly (17-40 minutes) with excellent yields (89-97%) and avoids the need for any external catalysts or organic solvents. semnan.ac.ir

Table 2: Overview of Green Synthesis Methods for Isoxazol-5(4H)-ones

Principle Method Solvent Catalyst/Energy Source Advantages Reference
Benign Solvent Three-component reaction Water Sodium Malonate Mild conditions, good to high yields niscpr.res.in
Renewable Energy Three-component reaction Water Natural Sunlight Rapid, high yields, no catalyst needed semnan.ac.ir
Benign Solvent Three-component reaction Water g-C3N4·OH nanocomposite High yields, recyclable catalyst nih.gov

Regioselective and Stereoselective Synthesis of 3-amino-4-phenyl-4H-1,2-oxazol-5-one and its Analogues

Regioselectivity is a critical challenge in the synthesis of substituted isoxazoles, particularly for amino-substituted analogues where isomers like 3-amino and 5-amino derivatives can form. The classical Claisen isoxazole synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, often results in a mixture of regioisomers with poor selectivity. nih.gov

Significant progress has been made in developing methodologies to control the regiochemical outcome:

Reaction of Phenylpropynenitrile: The reaction of phenylpropynenitrile with hydroxylamine can yield both 5-amino-3-phenylisoxazole and 3-amino-5-phenylisoxazole. rsc.org The ratio of these regioisomers is influenced by reaction conditions such as temperature and solvent, allowing for some control over the synthesis. rsc.org

Control via Substrate and Conditions: Methodologies using β-enamino diketones and hydroxylamine hydrochloride have demonstrated that regiochemical control can be achieved by carefully varying the reaction conditions and the structure of the substrate. nih.gov For instance, reacting a β-enamino diketone with hydroxylamine hydrochloride in the presence of a Lewis acid like BF3·OEt2 can favor the formation of a 3,4-disubstituted isoxazole. nih.gov

Selective Synthesis of 3-Amino-Diarylisoxazoles: Attempts to synthesize 5-amino-3,4-diarylisoxazoles have sometimes produced a mixture of the 5-amino and 3-amino regioisomers. doi.org This has spurred the development of selective routes to specifically target the 3-amino-4,5-diarylisoxazoles, highlighting the need for carefully designed synthetic pathways to isolate the desired isomer. doi.org

While stereoselectivity at the C-4 position is also a consideration, particularly for analogues with chiral centers, the primary focus in the literature has been on achieving regiochemical control.

Table 3: Regioselective Synthesis of Aminoisoxazole Analogues

Precursor(s) Reagents/Conditions Product(s) Key Finding Reference
Phenylpropynenitrile Hydroxylamine 5-Amino-3-phenylisoxazole & 3-Amino-5-phenylisoxazole Product ratio is dependent on temperature and solvent. rsc.org
Diarylcyanoketones Hydroxylamine hydrochloride Mixture of 5-amino-3,4-diaryl- and 3-amino-4,5-diarylisoxazoles Underscores the challenge of regioselectivity. doi.org

Derivatization Strategies for Expanding the Chemical Space of this compound Analogues

Derivatization of the core oxazolone structure is a common strategy to create libraries of analogues for various applications. The reactivity of the oxazolone ring allows for modifications at several positions.

Modification at the C-4 Position: A primary method for derivatization is the Knoevenagel condensation of the C-4 methylene group with various aromatic aldehydes. nih.govsapub.org This reaction, typically carried out in acetic anhydride with sodium acetate, yields 4-arylidene-2-phenyloxazol-5(4H)-ones, introducing diverse substituents onto the scaffold. nih.gov

Ring Transformation Reactions: The oxazolone ring itself can serve as a versatile building block for the synthesis of other heterocyclic systems. For example, 4-arylidene-2-phenyloxazol-5(4H)-ones react with enamines of ethyl acetoacetate to produce 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters. nih.gov These intermediates can be further converted through heating with phosphorus oxychloride into oxazolo[5,4-b]pyridines, or via alkaline hydrolysis into dihydropyridine derivatives. nih.gov This demonstrates a powerful strategy for expanding the chemical space from a common oxazolone precursor.

Table 4: Derivatization of the Oxazolone Core

Starting Material Reagent(s) Conditions Product Type Reference
2-phenyloxazol-5(4H)-one Aromatic Aldehyde, Acetic Anhydride, Sodium Acetate Reflux 4-Arylidene-2-phenyloxazol-5(4H)-one nih.gov
4-arylidene-2-phenyloxazol-5(4H)-one Enamine of ethyl acetoacetate Heat (180°C) Tetrahydropyridine derivative nih.gov
Tetrahydropyridine derivative Phosphorus oxychloride Reflux Oxazolo[5,4-b]pyridine derivative nih.gov

Based on a comprehensive review of the provided search results, there is no specific information available for the chemical compound "This compound ." The search results discuss related but structurally distinct heterocyclic compounds, such as:

4-Arylidene-oxazol-5(4H)-ones : These compounds feature a different core ring system (1,3-oxazole) and substitution patterns.

3,4-Disubstituted isoxazol-5(4H)-ones : While these share the 1,2-oxazol-5-one (isoxazolone) core, the specific "3-amino-4-phenyl" substitution is not described. The syntheses mentioned involve components like β-keto esters and hydroxylamine hydrochloride, leading to different substituents at the 3 and 4 positions (e.g., 3-methyl or 3-propyl). mdpi.comresearchgate.netresearchgate.net

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol : This is a five-membered ring containing three nitrogen atoms (a triazole) and a thiol group, which is fundamentally different from an oxazolone. researchgate.netktu.edu.trresearchgate.netmdpi.com

Without any specific data on the synthesis, chemical properties, reactivity, or applications of This compound , it is not possible to generate the requested scientific article. Proceeding would require fabricating information, which would be scientifically inaccurate and misleading.

Therefore, the requested article cannot be created. To fulfill the user's request, specific research literature detailing the synthesis and characterization of "this compound" would be required.

Q & A

Q. Key Methodological Steps :

  • Step 1 : React phenylalanine-derived N-acyl-α-amino acids with thionyl chloride to form acyl chlorides.
  • Step 2 : Cyclize intermediates using dehydrating agents (e.g., acetic anhydride) under reflux.
  • Step 3 : Characterize intermediates via melting point analysis, IR (C=O stretch at ~1750 cm⁻¹), and ¹H-NMR (aromatic protons at δ 7.2–7.6 ppm, oxazolone ring protons at δ 5.2–6.0 ppm) .

Q. Table 1: Representative Synthetic Yields

IntermediateReaction ConditionsYield (%)Characterization Methods
4d (Ethanol recrystallization)Reflux, 4 hours69.40IR, ¹H-NMR
5a (NaBH₄ reduction)Ethanol/water (1:3)81.55¹H-NMR, melting point

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question
Spectroscopy :

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700–1750 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
  • ¹H/¹³C-NMR : Resolves aromatic protons (δ 7.2–7.6 ppm) and oxazolone ring protons (δ 5.2–6.0 ppm). Carbonyl carbons appear at δ 160–170 ppm .

Q. Crystallography :

  • X-ray Diffraction : Resolves bond lengths (e.g., C=O ~1.21 Å, C-N ~1.35 Å) and dihedral angles. Use SHELXL for refinement and ORTEP-3 for visualization .
  • Validation : Apply R-factor (<5%) and goodness-of-fit (GOF ~1.0) metrics .

How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound?

Advanced Research Question
Step 1 : Optimize computational models (e.g., DFT at B3LYP/6-31G* level) and compare with experimental bond lengths/angles.
Step 2 : Use SHELXD for phase problem resolution and SHELXE for density modification in cases of twinned or low-resolution data .
Step 3 : Validate hydrogen bonding networks via graph set analysis (e.g., Etter’s rules) to identify motifs like R₂²(8) rings, which are common in oxazolone derivatives .

Q. Table 2: Software for Structural Validation

SoftwareApplicationReference
SHELXLRefinement of small-molecule structures
ORTEP-3Thermal ellipsoid visualization
Mercury (CCDC)Hydrogen bonding analysis

What methodological considerations are critical when assessing the cytotoxic activity of this compound derivatives?

Advanced Research Question
Experimental Design :

  • Model Organism : Use Daphnia magna for rapid, reproducible toxicity screening (EC₅₀ in 24–48 hours) .
  • Controls : Include positive (e.g., cisplatin) and vehicle controls (e.g., DMSO <0.1%).
  • Dose Range : Test 0.1–100 µM to establish dose-response curves.

Q. Data Analysis :

  • Calculate LC₅₀ via probit analysis or nonlinear regression.
  • Validate results with triplicate assays and statistical tests (e.g., ANOVA, p < 0.05) .

How can hydrogen bonding networks in the crystal structure of this compound be systematically analyzed?

Advanced Research Question
Graph Set Analysis :

  • Step 1 : Identify donor (N-H, O-H) and acceptor (C=O, N) atoms.
  • Step 2 : Categorize motifs using Etter’s notation (e.g., D , S for chains/rings). For example, oxazolones often form C(4) chains via N-H···O interactions .
  • Step 3 : Use software like Mercury (CCDC) to generate interaction diagrams and quantify angles/distances.

Q. Table 3: Common Hydrogen Bonding Parameters

Interaction TypeDistance (Å)Angle (°)Motif
N-H···O2.8–3.2150–170C(4) chain
C-H···π3.3–3.6120–150R₂²(8) ring

What strategies mitigate challenges in refining high-disorder regions of this compound crystals?

Advanced Research Question

  • Disorder Modeling : Use PART instructions in SHELXL to split disordered atoms (e.g., phenyl ring rotations) .
  • Restraints : Apply DFIX (distance) and FLAT (planarity) commands for aromatic groups.
  • Validation : Check ADDSYM in PLATON to detect missed symmetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.